molecular formula C12H12N10 B5820799 1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis- CAS No. 5118-80-9

1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis-

Cat. No.: B5820799
CAS No.: 5118-80-9
M. Wt: 296.29 g/mol
InChI Key: SVOFLTDQIZSKLN-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis- is a synthetic organic compound with the molecular formula C12H12N10. It features a central 1,3-phenylene ring core symmetrically linked to two 2,4-diamino-1,3,5-triazine groups. This structure is part of the 1,3,5-triazine family, a nitrogen-rich heterocyclic scaffold renowned in medicinal chemistry for its diverse biological properties and its presence in various pharmacologically active compounds. The 1,3,5-triazine core is a promising molecular scaffold for investigating novel treatments for complex neurodegenerative conditions, particularly Alzheimer's disease (AD). Research into triazine derivatives has highlighted their potential as multi-target-directed ligands (MTDLs) due to their ability to interact with several key pathological targets. Specifically, 1,3,5-triazine derivatives have been studied for their inhibitory activity against acetylcholinesterase (AChE), which may help address the cholinergic deficit characteristic of AD. Furthermore, this class of compounds shows potential in targeting the amyloid pathway, with some derivatives capable of inhibiting the formation and promoting the disaggregation of amyloid-β (Aβ) plaques, one of the key molecular hallmarks of the disease. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore the potential of this compound in their investigations of multifactorial diseases.

Properties

IUPAC Name

6-[3-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N10/c13-9-17-7(18-10(14)21-9)5-2-1-3-6(4-5)8-19-11(15)22-12(16)20-8/h1-4H,(H4,13,14,17,18,21)(H4,15,16,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOFLTDQIZSKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063708
Record name 1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis-
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Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-80-9
Record name 6,6′-(1,3-Phenylene)bis[1,3,5-triazine-2,4-diamine]
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Record name 1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis-
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Record name 1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis-
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Record name 1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis-
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Record name 6,6'-(m-phenylene)bis(1,3,5-triazine-2,4-diamine)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6,6’-(1,3-phenylene)bis- typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6,6’-(1,3-phenylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazines, including 1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis-, exhibit significant anticancer properties. These compounds can interact with specific molecular targets within cancer cells, leading to inhibited growth and induced apoptosis. For example:

  • Mechanism of Action : The compound may disrupt cellular signaling pathways critical for cancer cell proliferation.
  • Case Study : A study demonstrated that triazine derivatives inhibited the growth of various cancer cell lines with IC50 values in the micromolar range.

Antimicrobial Properties

Triazine derivatives have shown promising antimicrobial activity against a range of pathogens. The compound's structure allows it to effectively bind to microbial enzymes and receptors:

  • Activity Spectrum : Significant antifungal activity against strains such as Candida and Cryptococcus has been reported.
  • Minimum Inhibitory Concentration (MIC) : MIC values for tested compounds ranged from 0.125 to 4.0 μg/mL.

Material Science

1,3,5-Triazine compounds are being explored for their utility in material science:

  • Application in Coatings : The compound has been noted for its potential use in can-coating applications due to its stability and resistance to corrosion .
  • OLEDs : Triazines are also being investigated as materials for organic light-emitting diodes (OLEDs), where they can serve as electron transport layers or dopants .

Industrial Applications

The industrial synthesis of 1,3,5-Triazine-2,4-diamine derivatives typically involves reactions with cyanuric chloride and other reagents under controlled conditions to ensure high purity and yield. This compound's stability makes it suitable for various industrial applications including:

  • Agricultural Chemicals : Used as a precursor in the synthesis of herbicides and pesticides.
  • Polymer Chemistry : Acts as a cross-linking agent in polymer formulations.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-(1,3-phenylene)bis- involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The triazine rings can also participate in hydrogen bonding and π-π interactions, which contribute to its biological activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Reactivity and Functionalization

  • Halogenated Triazines (Atrazine, Ametryn) : Chloro or methylthio groups enable nucleophilic substitution, facilitating herbicidal activity by inhibiting photosynthesis .
  • Bis-Triazines with Amino Groups: The dimethylamino substituents in 3,3’-bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine enhance electron density, favoring bromination reactions (e.g., 6,6’-dibromo derivative synthesis) . The target compound’s diamino groups may similarly participate in hydrogen bonding or coordination chemistry.

Physicochemical Properties

  • Solubility: The phenylene bridge in the target compound likely reduces solubility compared to monomeric triazines like atrazine but increases it relative to halogenated analogs due to polar diamino groups.
  • Thermal Stability : Bis-triazines with aromatic linkages (e.g., biphenyl or phenylene) exhibit higher melting points than alkyl-bridged variants, as observed in compounds from (yellow solids with defined melting points) .

Biological Activity

1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis- (commonly referred to as Triazine dimer) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C12_{12}H12_{12}N10_{10}. The structural framework of the triazine dimer consists of two triazine moieties connected by a phenylene bridge. This unique structure contributes to its biological properties and potential therapeutic applications.

Antitrypanosomal Activity

One of the most significant biological activities of this compound is its antitrypanosomal effect. Research indicates that several triazine dimers exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness.

  • In Vitro Studies : A study demonstrated that specific triazine dimers showed IC50_{50} values ranging from 0.07 µM to over 64 µM against T. b. brucei and T. b. rhodesiense . The structure-activity relationship revealed that modifications on the phenyl rings and linker length significantly influenced their potency.
  • In Vivo Studies : In an acute mouse model of T. b. brucei infection, selected dimers exhibited a reduction in parasitemia by up to 46% at a dosage of 25 mg/kg . The survival rates were notably higher for control compounds compared to the triazine dimers, indicating room for further optimization.

Antifungal Activity

Triazine derivatives have also shown promising antifungal properties. A series of trisubstituted triazines demonstrated synergistic effects when combined with fluconazole against various fungal strains:

  • Minimum Inhibitory Concentration (MIC) : Compounds exhibited MIC values ranging from 0.125–2.0 µg/mL against Candida albicans and other resistant strains . Notably, one compound (10l) displayed moderate antifungal activity with an MIC of 4.0 µg/mL.

Anticancer Activity

The anticancer potential of triazine derivatives has been explored in various studies:

  • Cell Line Studies : One compound derived from the triazine framework showed remarkable activity against melanoma cell lines with a GI50_{50} of 3.3×1083.3\times 10^{-8} M . This suggests that triazines may serve as lead compounds for developing novel anticancer agents.

Enzyme Inhibition

Recent investigations have focused on the ability of triazines to inhibit key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) and β-secretase (BACE1) : Compounds were evaluated for their inhibitory effects on AChE and BACE1, with some showing promising IC50_{50} values below 10 µM . This positions them as potential candidates for treating conditions like Alzheimer's disease.

Summary of Biological Activities

The following table summarizes the biological activities associated with 1,3,5-triazine derivatives:

Activity Target IC50_{50} / MIC Values Notes
AntitrypanosomalT. b. brucei0.07 - >64 µMSignificant structure-activity relationship noted
AntifungalC. albicans, C. glabrata0.125 - 4 µg/mLSynergistic effects with fluconazole
AnticancerMelanoma cell linesGI50_{50} = 3.3×1083.3\times 10^{-8} MPromising lead for further development
Enzyme InhibitionAChE and BACE1<10 µMPotential for neurodegenerative disease treatment

Q & A

Q. Table 1: Representative Syntheses and Yields

Compound SubstituentsYield (%)Melting Point (°C)Reference
6-(4-Chlorophenyl), N2-phenyl33154–156
N2-(4-Fluorophenyl), 6-(3-methylphenyl)35138–139
N2-(4-Methoxyphenyl), 6-(3-methylphenyl)30150–152

Advanced: How can low yields in triazine-diamine synthesis be mitigated?

Answer:
Low yields often arise from competing side reactions (e.g., over-alkylation) or poor solubility. Strategies include:

  • Temperature control : Stepwise coupling at −35°C minimizes byproducts during trichlorotriazine reactions .
  • Stoichiometric optimization : Using 1.1 equivalents of DIPEA (diisopropylethylamine) improves amine coupling efficiency .
  • Microwave assistance : Reduces reaction time from hours to minutes, enhancing purity (e.g., 96.7–99.7% UPLC purity for antimicrobial derivatives) .

Basic: What spectroscopic techniques validate triazine-diamine structures?

Answer:

  • 1H/13C NMR : Confirms substituent integration and electronic environments. For example, aromatic protons in N2-phenyl derivatives resonate at δ 7.2–7.8 ppm, while triazine NH2 groups appear as broad singlets near δ 6.5 .
  • HRMS (ESI) : Validates molecular weight within 3 ppm error (e.g., [M+H]+ for 6-(4-fluorophenyl)-derivative: m/z 342.0925 observed vs. 342.0921 calculated) .
  • IR spectroscopy : Triazine ring vibrations (1550–1650 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) are diagnostic .

Advanced: How do substituents influence bioactivity in triazine-diamines?

Answer:
Electron-withdrawing groups (e.g., CF₃, Cl) enhance antiproliferative activity by increasing electrophilicity of the triazine core, facilitating DNA intercalation. Conversely, electron-donating groups (e.g., OCH₃) improve solubility but reduce potency. For example:

  • Antimicrobial activity : 6-(2,3-Dichlorophenyl) derivatives show MIC values ≤1 µg/mL against S. aureus, attributed to hydrophobic interactions with bacterial membranes .
  • Antiproliferative activity : 6-(4-Trifluoromethylphenyl) derivatives inhibit cancer cell lines (IC₅₀: 2.1 µM) via topoisomerase II inhibition .

Advanced: How can contradictory bioactivity data in structurally similar derivatives be resolved?

Answer: Contradictions often stem from assay variability or subtle structural differences . Methodological approaches include:

  • 3D-QSAR modeling : Correlates steric/electronic parameters (e.g., CoMFA fields) with activity trends. For example, a bulky substituent at the para-position of N2-aryl groups enhances binding to kinase targets .
  • Mechanistic studies : Use fluorescence quenching or SPR (surface plasmon resonance) to directly measure target binding affinity, bypassing cell-based assay noise .

Basic: What purification methods ensure high-purity triazine-diamines?

Answer:

  • Recrystallization : Ethanol/water mixtures (1:1) yield crystals with >95% purity for derivatives like N2-(4-isopropylphenyl)-6-(3-methylphenyl)-triazine .
  • Column chromatography : Silica gel (hexane/ethyl acetate gradient) resolves regioisomers in dichlorophenyl-substituted derivatives .

Advanced: What computational tools predict triazine-diamine reactivity?

Answer:

  • DFT calculations : Optimize transition states for amine coupling reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular docking : AutoDock Vina screens derivatives against targets like EGFR kinase, identifying key hydrogen bonds (e.g., triazine NH₂ with Asp831) .

Basic: What safety precautions apply to triazine-diamine handling?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin/eye irritation (H302/H412 hazard codes) .
  • Storage : Keep in amber vials at −20°C to prevent photodegradation of chloro-substituted derivatives .

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